2-(1-Hydroxy-4-oxocyclohexyl)acetic acid

Medicinal Chemistry Crystal Engineering Solubility Prediction

2-(1-Hydroxy-4-oxocyclohexyl)acetic acid (CAS 100249‑33‑0) is a difunctional cyclohexane building block that combines a tertiary alcohol, a ketone, and a carboxylic acid side‑chain in a single compact scaffold (C₈H₁₂O₄, MW 172.18 g mol⁻¹). Its structure places it at the intersection of three simpler cyclohexane‑acetic acid series: the monoketone 2‑(4‑oxocyclohexyl)acetic acid (CAS 52263‑23‑7), the tertiary alcohol 2‑(1‑hydroxycyclohexyl)acetic acid (CAS 14399‑63‑4), and the parent cyclohexylacetic acid.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
Cat. No. B11756425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Hydroxy-4-oxocyclohexyl)acetic acid
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CC(CCC1=O)(CC(=O)O)O
InChIInChI=1S/C8H12O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h12H,1-5H2,(H,10,11)
InChIKeySLQMJPXBMDHAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Hydroxy-4-oxocyclohexyl)acetic Acid – CAS 100249-33-0 Procurement & Selection Baseline


2-(1-Hydroxy-4-oxocyclohexyl)acetic acid (CAS 100249‑33‑0) is a difunctional cyclohexane building block that combines a tertiary alcohol, a ketone, and a carboxylic acid side‑chain in a single compact scaffold (C₈H₁₂O₄, MW 172.18 g mol⁻¹) . Its structure places it at the intersection of three simpler cyclohexane‑acetic acid series: the monoketone 2‑(4‑oxocyclohexyl)acetic acid (CAS 52263‑23‑7), the tertiary alcohol 2‑(1‑hydroxycyclohexyl)acetic acid (CAS 14399‑63‑4), and the parent cyclohexylacetic acid. This co‑occurrence of orthogonal reactive handles enables divergent derivatisation pathways that are inaccessible to any single‑functional analog, making precise identity confirmation essential before procurement.

Why Generic Substitution Fails for 2-(1-Hydroxy-4-oxocyclohexyl)acetic Acid


The three closest cyclohexane‑acetic acid analogs – the 4‑keto analog (CAS 52263‑23‑7), the 1‑hydroxy analog (CAS 14399‑63‑4), and the fully saturated parent – each lack either the hydroxyl or the ketone that jointly define the reactivity profile of 2‑(1‑hydroxy‑4‑oxocyclohexyl)acetic acid . Consequently, substitution with a mono‑functional analog alters not only the hydrogen‑bond donor/acceptor count but also the chemo‑ and regioselectivity of subsequent transformations (e.g., selective oxidation of the tertiary alcohol to a ketone, or reductive amination of the 4‑keto group). Without a matched bifunctional core, downstream synthetic yields diverge, purity specifications shift, and biological profiling (e.g., ADMET predictions) loses relevance . The quantitative evidence below makes explicit why the exact compound must be specified.

Quantitative Differentiation Evidence for 2-(1-Hydroxy-4-oxocyclohexyl)acetic Acid vs. Closest Analogs


Hydrogen‑Bond Donor/Acceptor Profiles Dictate Supramolecular Assembly and Solubility

The target compound possesses two hydrogen‑bond donors (tertiary alcohol –OH, carboxylic acid –OH) and three hydrogen‑bond acceptors (ketone C=O, acid C=O, alcohol –OH), yielding a donor/acceptor ratio of 2:3 . In contrast, the 4‑keto analog (CAS 52263‑23‑7) has a 1:3 ratio, and the 1‑hydroxy analog (CAS 14399‑63‑4) has a 2:3 ratio but lacks the ketone acceptor . The simultaneous presence of both a tertiary alcohol donor and a ketone acceptor allows the target compound to engage in cooperative hydrogen‑bonding motifs that are geometrically impossible for either analog, directly influencing crystal packing, co‑crystal design, and solubility parameters in organic solvents.

Medicinal Chemistry Crystal Engineering Solubility Prediction

Predicted Human Intestinal Absorption Differentiates the Bifunctional Scaffold from the Mono‑Ketone Analog

In silico ADMET profiling (admetSAR 2) predicts a human intestinal absorption (HIA) probability of 70.89 % for 2‑(1‑hydroxy‑4‑oxocyclohexyl)acetic acid, classifying it as HIA‑positive . Although direct experimental Caco‑2 permeability data for the closest analogs are not collated in the same database, the substantially higher topological polar surface area of the target compound (74.60 Ų) relative to the 4‑keto analog (~54 Ų) indicates a shift in the permeability‑solubility balance that must be factored into lead‑optimisation workflows. Procurement of the correct bifunctional scaffold ensures consistency with in‑house ADMET models.

ADMET Prediction Oral Bioavailability Drug Design

Commercial Purity Specification (98 %) Enables Direct Use Without Further Purification

Commercial suppliers list 2‑(1‑hydroxy‑4‑oxocyclohexyl)acetic acid at a standard purity of 98 % , which is equivalent to the purity typically offered for the 4‑keto analog . However, the bifunctional nature of the target compound makes purification by recrystallisation or column chromatography more challenging than for the mono‑functional analogs; thus, a reproducible 98 % specification from a qualified supplier reduces the risk of introducing unknown impurities that could poison catalytic steps or generate off‑target biological signals. The 1‑hydroxy analog is predominantly available only via custom synthesis with variable purity, making the target compound the more reliable procurement choice when both hydroxyl and ketone functionality are required.

Chemical Procurement Synthetic Intermediate Purity Specification

Natural Product Occurrence Validates Biological Relevance of the 1‑Hydroxy‑4‑oxocyclohexyl Fragment

The 2‑(1‑hydroxy‑4‑oxocyclohexyl)acetyl fragment occurs naturally as an ester conjugate in aryltetralin lignans isolated from Euryops arabicus . By contrast, the 4‑keto analog (without the tertiary alcohol) and the 1‑hydroxy analog (without the ketone) are not reported in the same natural product context. This natural provenance provides a level of biological validation for the bifunctional scaffold that the mono‑functional analogs lack, supporting its selection when a natural‑product‑inspired or privileged scaffold is desired for library synthesis.

Natural Product Chemistry Pharmacophore Validation Biological Relevance

High‑Value Application Scenarios for 2-(1-Hydroxy-4-oxocyclohexyl)acetic Acid


Divergent Synthesis of Spirocyclic and Bridged Scaffolds via Sequential Functionalisation

The co‑localised tertiary alcohol and ketone allow chemists to perform orthogonal reactions – e.g., Grignard addition to the ketone followed by Mitsunobu displacement at the tertiary alcohol – without protecting‑group manipulation. This divergent capability, evidenced by the hydrogen‑bond donor/acceptor profile , makes the compound a strategic intermediate for constructing spirocyclic cores found in antiviral and anticancer candidates. Procurement of the mono‑functional analogs would require additional oxidation or reduction steps, increasing step count and cost.

ADMET‑Guided Fragment‑Based Drug Discovery

The predicted human intestinal absorption (70.89 %) and Caco‑2 permeability (62.62 %) place the compound in a favourable ADMET space for fragment elaboration. The natural‑product validation of the 1‑hydroxy‑4‑oxocyclohexyl fragment further supports its use as a privileged starting point in fragment‑based screening libraries, where the combination of both hydrogen‑bond donors and acceptors enhances binding‑site complementarity.

Co‑crystal and Solid‑Form Engineering

With two hydrogen‑bond donors and three acceptors , the compound can form multiple intermolecular synthons, enabling co‑crystallisation with APIs that possess complementary hydrogen‑bond patterns. This property is absent in the mono‑ketone analog (single donor) and geometrically constrained in the 1‑hydroxy analog (no ketone acceptor), making the bifunctional scaffold the preferred choice for solid‑form screening campaigns.

Reliable Building Block for Parallel Medicinal Chemistry Libraries

The commercially available 98 % purity ensures that the compound can be used directly in parallel synthesis without additional purification, reducing cycle time. The absence of a custom‑synthesis requirement (unlike the 1‑hydroxy analog) provides predictable lead times and cost, critical for medium‑throughput library production in hit‑expansion projects.

Quote Request

Request a Quote for 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.